Cas no 26257-13-6 (Calcium Glycolate)

Calcium Glycolate 化学的及び物理的性質

名前と識別子

-

- Calcium Glycolate

- calcium 2-hydroxyacetate

- Glycolic acid calcium salt

- calcium 2-hydroxyethanoate

- Glycolic Acid Calcium SaltHydroxyacetic Acid Calcium Salt

- Hydroxyacetic Acid Calcium Salt

- EINECS 213-629-2

- SCHEMBL216990

- D90726

- AKOS015839779

- calcium;2-hydroxyacetate

- Glycolic acid,calcium salt

- 996-23-6

- DTXCID001029782

- Acetic acid, 2-hydroxy-, calcium salt (2:1)

- 9W192E4Y74

- NS00080179

- DTXSID50890534

- GLYCOLIC ACID, CALCIUM SALT

- Glycolic acid, calcium salt (2:1)

- NSC 220251

- calcium bis(2-hydroxyacetate)

- NSC-220251

- Calcium bis(hydroxyacetate)

- calcium2-hydroxyacetate

- 26257-13-6

- Q27273302

- G0200

- CHRHZFQUDFAQEQ-UHFFFAOYSA-L

- UNII-9W192E4Y74

- AS-66048

- Acetic acid, hydroxy-, calcium salt (2:1)

- DB-220246

-

- インチ: InChI=1S/2C2H4O3.Ca/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2

- InChIKey: CHRHZFQUDFAQEQ-UHFFFAOYSA-L

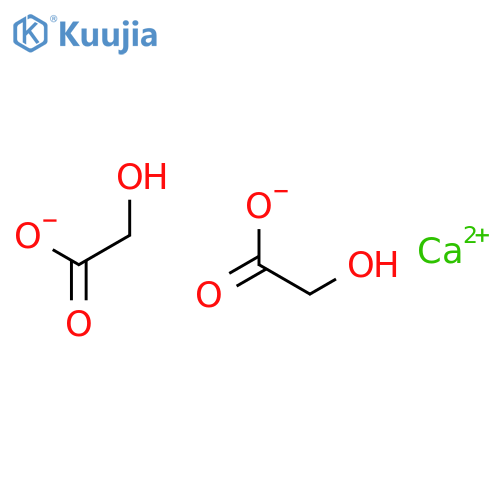

- ほほえんだ: C(C(=O)[O-])O.C(C(=O)[O-])O.[Ca+2]

計算された属性

- せいみつぶんしりょう: 189.97900

- どういたいしつりょう: 189.9790288g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 34.6

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 121

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- PSA: 120.72000

- LogP: -4.54280

- ようかいせい: 未確定

Calcium Glycolate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0200-25g |

Calcium Glycolate |

26257-13-6 | 97.0%(T) | 25g |

¥510.0 | 2022-06-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-486487-25g |

Calcium glycolate, |

26257-13-6 | 25g |

¥842.00 | 2023-09-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0200-25g |

Calcium Glycolate |

26257-13-6 | 97.0%(T) | 25g |

¥510.0 | 2023-09-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-486487-25 g |

Calcium glycolate, |

26257-13-6 | 25g |

¥842.00 | 2023-07-11 |

Calcium Glycolate 関連文献

-

Qiang Yu,Xia Hua,Xin Zhou,Bin Xu,Huan Wang,Yong Xu Green Chem. 2022 24 5142

-

2. Biosynthetic origin of C-37 and C-38 in the polyether toxins okadaic acid and dinophysistoxin-1Judy Needham,Jack L. McLachlan,John A. Walter,Jeffrey L. C. Wright J. Chem. Soc. Chem. Commun. 1994 2599

-

3. Organic chemistry

-

4. Biosynthetic studies of the DSP toxin DTX-4 and an okadaic acid diol esterJudy Needham,Tingmo Hu,Jack L. McLachlan,John A. Walter,Jeffrey L. C. Wright J. Chem. Soc. Chem. Commun. 1995 1623

-

María Dolores Luque de Castro,Manuel Silva,Miguel Valcárcel Analyst 1984 109 1375

-

6. Organic chemistry

Calcium Glycolateに関する追加情報

Calcium Glycolate (CAS No. 26257-13-6): An Overview of Its Properties, Applications, and Recent Research

Calcium Glycolate (CAS No. 26257-13-6) is a compound that has garnered significant attention in various scientific and industrial fields due to its unique properties and versatile applications. This article aims to provide a comprehensive overview of Calcium Glycolate, including its chemical structure, physical properties, biological activities, and recent advancements in research.

Chemical Structure and Physical Properties

Calcium Glycolate is a white crystalline powder with the molecular formula Ca(C2H2O3)2. It is a calcium salt of glycolic acid, which is a simple alpha hydroxy acid (AHA). The compound is highly soluble in water and has a molecular weight of approximately 158.10 g/mol. Its high solubility makes it an ideal candidate for various aqueous formulations in pharmaceuticals, cosmetics, and other industries.

The chemical structure of Calcium Glycolate consists of two glycolate ions (CH2(COO)2-) bound to a calcium ion (Ca2+). This structure confers several beneficial properties, such as its ability to chelate metal ions and its mild exfoliating effects on the skin. The compound's stability under various pH conditions also makes it suitable for use in a wide range of formulations.

Biological Activities and Applications

Calcium Glycolate has been extensively studied for its biological activities, particularly in the context of skin care and dermatological applications. One of the primary benefits of Calcium Glycolate is its ability to promote skin exfoliation. As an alpha hydroxy acid (AHA), it helps to remove dead skin cells, improve skin texture, and enhance the overall appearance of the skin. This property makes it a valuable ingredient in anti-aging creams, facial peels, and other cosmetic products.

Beyond its exfoliating effects, Calcium Glycolate has also been shown to have hydrating properties. It can help to retain moisture in the skin, making it an effective ingredient in moisturizers and hydrating serums. Additionally, recent studies have suggested that Calcium Glycolate may have anti-inflammatory properties, which could be beneficial for treating conditions such as acne and rosacea.

In the pharmaceutical industry, Calcium Glycolate has been explored for its potential use in drug delivery systems. Its ability to chelate metal ions can be leveraged to enhance the stability and bioavailability of certain drugs. For example, it has been used as a stabilizing agent in formulations containing metal-based drugs, such as those used in cancer therapy.

Recent Research Developments

The scientific community continues to explore new applications and potential benefits of Calcium Glycolate. One area of recent interest is its role in wound healing. A study published in the *Journal of Dermatological Science* found that topical application of Calcium Glycolate-containing formulations accelerated wound healing in animal models. The researchers attributed this effect to the compound's ability to promote collagen synthesis and enhance cellular proliferation.

Another promising area of research involves the use of Calcium Glycolate in combination with other active ingredients to enhance their efficacy. For instance, a study published in the *International Journal of Cosmetic Science* investigated the synergistic effects of combining Calcium Glycolate with hyaluronic acid in anti-aging formulations. The results showed that this combination significantly improved skin hydration and reduced the appearance of fine lines and wrinkles compared to using either ingredient alone.

In addition to these dermatological applications, there is growing interest in the use of Calcium Glycolate in environmental science. Research published in the *Journal of Environmental Science and Health* explored its potential as a biodegradable chelating agent for removing heavy metals from contaminated water sources. The study demonstrated that Calcium Glycolate strong>-based solutions were effective in sequestering metals such as lead and cadmium, making it a promising candidate for environmental remediation efforts.

Safety Considerations and Regulatory Status

The safety profile of Calcium Glycolate strong>-containing products is well-documented. Extensive toxicological studies have shown that it is generally well-tolerated by most individuals when used as directed. However, like any chemical compound, it can cause irritation or allergic reactions in some people with sensitive skin. Therefore, it is important for manufacturers to conduct thorough patch tests and provide clear usage instructions on product labels.

In terms of regulatory status, Calcium Glycolate strong>-containing products are subject to various regulations depending on their intended use and market region. In the United States, the Food and Drug Administration (FDA) regulates cosmetic products containing AHAs such as glycolic acid under the Federal Food, Drug, and Cosmetic Act (FD&C Act). Similarly, the European Union has specific guidelines for the use of AHAs in cosmetic formulations under Regulation (EC) No 1223/2009.

Closing Remarks

In conclusion, Calcium Glycolate (CAS No. 26257-13-6) is a versatile compound with a wide range of applications across various industries. Its unique chemical structure confers beneficial properties such as exfoliation, hydration, and chelation, making it valuable for dermatological treatments, pharmaceutical formulations, and environmental remediation efforts. Ongoing research continues to uncover new potential uses for Calcium Glycolate, further solidifying its importance in scientific and industrial contexts.

26257-13-6 (Calcium Glycolate) 関連製品

- 111389-68-5(Glycolic Acid-13C2)

- 26009-03-0(Polyglycolic acid)

- 79-14-1(2-hydroxyacetic acid)

- 26124-68-5(Glycolic acid homopolymer)

- 1632-83-3(1-Methylbenzimidazole)

- 130464-06-1(methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate)

- 10521-08-1(2H-Pyran-2,4,6(3H,5H)-trione)

- 911485-93-3(1,4-Benzodioxin-6-carboxaldehyde, 7-chloro-2,3-dihydro-)

- 1002029-63-1({[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate)

- 941922-87-8(N-(2,6-difluorophenyl)methyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)